molecular formula C13H19Cl2FN2O2 B1531201 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1269151-07-6

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No.: B1531201
CAS No.: 1269151-07-6
M. Wt: 325.2 g/mol
InChI Key: RUKXIJCWEBVBNY-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride (CAS 1269151-07-6) is a high-purity piperazine derivative offered for pharmaceutical and life sciences research. With a molecular formula of C13H19Cl2FN2O2 and a molecular weight of 325.21 g/mol, this compound serves as a valuable building block in medicinal chemistry . Piperazine-based scaffolds are of significant interest in drug discovery due to their wide range of pharmacological activities . These heterocyclic compounds are common cores in many biologically active molecules and are found in over 85% of FDA-approved drugs, highlighting their importance in developing new therapeutic agents . Researchers utilize this specific compound as a key synthetic intermediate in the design and construction of more complex molecules for various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific documentation, including Certificates of Analysis, to support their experimental work.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.2ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12;;/h2-5,10H,6-9H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXIJCWEBVBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:

A prominent approach involves the initial synthesis of a piperazine derivative, specifically 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-ethanol, which undergoes subsequent substitution reactions to introduce the fluorophenyl moiety, culminating in the formation of the target compound.

Key Steps:

  • Preparation of Piperazine Intermediate:
    The process begins with the synthesis of 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-ethanol through alkylation of piperazine with chlorophenylmethyl derivatives.

  • Reaction with Alkali Metal Haloacetates:
    The intermediate is reacted with sodium chloroacetate in a solvent like tert-butanol under nitrogen atmosphere, with controlled heating at 75-80°C, facilitating nucleophilic substitution and formation of the propanoic acid backbone.

  • Hydrolysis and Acidification:
    The reaction mixture is distilled to remove tert-butanol, then water is added, and the mixture is acidified with concentrated hydrochloric acid to precipitate the free acid form.

  • Formation of Dihydrochloride Salt:
    The free acid is converted into its dihydrochloride salt by treatment with hydrochloric acid, yielding the final compound.

Process Data Table:

Step Reagents Conditions Purpose References
1 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-ethanol Stirred with tert-butanol, nitrogen atmosphere Intermediate synthesis
2 Sodium chloroacetate 75-80°C, under nitrogen Nucleophilic substitution
3 Hydrochloric acid pH adjustment to 8, then acidification Acid formation and salt conversion

Alternative Method: Direct Alkylation of Piperazine

Overview:

An alternative involves direct alkylation of piperazine with fluorophenyl derivatives, followed by oxidation and functional group modifications to introduce the propanoic acid moiety.

Key Steps:

  • N-Alkylation:
    Piperazine reacts with 4-fluorobenzyl halides or similar electrophiles under basic conditions, often in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

  • Oxidation and Carboxylation:
    The N-alkylated piperazine undergoes oxidation to introduce carboxylic groups, often facilitated by oxidizing agents such as potassium permanganate or via catalytic oxidation, followed by ester hydrolysis to yield the free acid.

  • Salt Formation:
    The free acid is converted into the dihydrochloride salt through treatment with hydrochloric acid.

Process Data Table:

Step Reagents Conditions Purpose References
1 4-Fluorobenzyl halide Basic solvent, reflux Alkylation of piperazine
2 Oxidants (e.g., KMnO₄) Controlled temperature Carboxylation
3 Hydrochloric acid Acidification Salt formation

Research Findings and Optimization

Recent patents and studies indicate that process optimization focuses on:

  • Temperature Control: Maintaining reaction temperatures between 75-80°C to prevent side reactions.
  • Solvent Choice: Use of tert-butanol and acetonitrile to facilitate solubility and reaction kinetics.
  • Reagent Ratios: Precise molar ratios of sodium chloroacetate to intermediates to maximize yield (~95-97%).
  • Purification: Extraction with diethyl ether and recrystallization from suitable solvents to ensure high purity.

Summary of Key Process Parameters

Parameter Typical Range Significance References
Temperature 75-80°C Optimal for nucleophilic substitution
Reaction Time 2-4 hours Ensures complete conversion
pH 8-9 (after acidification) Facilitates salt formation
Yield 95% High efficiency

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H17FN2O2·2HCl, with a molecular weight of approximately 252.28 g/mol. Its structure features a piperazine ring substituted with a fluorophenyl group, which contributes to its biological activity.

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride may exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. A notable study demonstrated that similar compounds significantly increased serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms .

2. Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. Research has indicated that piperazine derivatives can act as antagonists at dopamine D2 receptors, which are implicated in the pathophysiology of psychosis. A comparative analysis of various piperazine derivatives highlighted their efficacy in reducing psychotic symptoms in clinical settings .

Neuroscience Research

3. Neuroprotective Properties

Emerging studies suggest that 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that the compound can inhibit oxidative stress and reduce neuronal apoptosis, indicating its potential as a therapeutic agent in neurodegeneration .

Medicinal Chemistry and Drug Development

4. Lead Compound for Synthesis

The unique structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride makes it an attractive lead compound for the synthesis of new pharmaceuticals. Medicinal chemists are exploring modifications to enhance its pharmacokinetic properties while maintaining its biological activity. A recent study synthesized several analogs, demonstrating improved efficacy in receptor binding assays .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant ActivityIncreased serotonin levels in animal models; potential for treating depression.
Study 2Antipsychotic EffectsEffective D2 receptor antagonism; reduced psychotic symptoms in clinical trials.
Study 3Neuroprotective PropertiesInhibition of oxidative stress; potential application in Alzheimer's treatment.
Study 4Drug DevelopmentSynthesis of analogs with enhanced efficacy; promising lead for new medications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with receptors and enzymes, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in therapeutic applications or chemical synthesis.

Comparison with Similar Compounds

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride

  • Molecular Formula : C₁₃H₁₉Cl₃N₂O₂
  • Molecular Weight: Not explicitly stated, but likely higher than 252.28 due to three chlorine atoms.
  • Key Differences: Substituent: 3-Chlorophenyl vs. 4-Fluorophenyl. Lipophilicity: The chloro group increases lipophilicity (logP) compared to fluorine, affecting blood-brain barrier penetration .

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride

  • Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
  • Molecular Weight : 321.25
  • Key Differences: Substituent: Benzyl group replaces fluorophenyl. Applications: Benzyl-piperazine derivatives are often studied for antipsychotic activity, contrasting with fluorophenyl’s focus on selective receptor modulation .

3-(Piperazin-1-yl)propanoic acid dihydrochloride

  • Molecular Formula: Not explicitly provided, but likely C₇H₁₅Cl₂N₂O₂.
  • Key Differences: Substituent: No aromatic group on piperazine. Selectivity: The absence of fluorophenyl reduces specificity for receptors requiring aromatic interactions, broadening but weakening activity .

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride

  • Molecular Formula: Not explicitly stated, but includes a pyridine ring.
  • Key Differences :
    • Substituent : Pyridinyl instead of fluorophenyl.
    • Hydrogen Bonding : Pyridine’s nitrogen enables hydrogen bonding, improving solubility but altering binding kinetics compared to hydrophobic fluorophenyl .

Structural and Physicochemical Comparison Table

Compound Name Substituent Molecular Formula Molecular Weight CAS Number
Target Compound 4-Fluorophenyl C₁₃H₁₇FN₂O₂·2HCl 252.28 (base) 938303-42-5
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Chlorophenyl C₁₃H₁₉Cl₃N₂O₂ ~350 (estimated) Not provided
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Benzyl C₁₄H₂₂Cl₂N₂O₂ 321.25 22278-01-9
3-(Piperazin-1-yl)propanoic acid dihydrochloride None Likely C₇H₁₅Cl₂N₂O₂ ~220 (estimated) 10-F665375 (Ref)
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride Pyridin-2-yl Not provided Not provided sc-345979

Research Implications and Trends

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and moderate electronegativity may improve target selectivity in CNS disorders compared to bulkier chlorine .
  • Salt Forms : Dihydrochloride salts are preferred for pharmacokinetic optimization, as seen in Levocetirizine dihydrochloride (CAS 130018-87-0), a clinically approved antihistamine .
  • Synthetic Flexibility: Piperazine derivatives in (e.g., C4 with fluorophenyl-quinoline) demonstrate the scaffold’s adaptability for drug discovery, though quinoline moieties introduce additional complexity .

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride, with the CAS number 1269151-07-6, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. The structure features a piperazine ring, which is known for its diverse biological activity, particularly in the context of neuropharmacology and anti-cancer therapies. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antagonistic Activity

Research indicates that compounds containing the piperazine moiety, like 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride, exhibit antagonistic properties against various receptors. Notably, it has been studied for its affinity towards the NK(1) receptor, which is implicated in pain and anxiety modulation. The compound has shown promising results in preclinical models as a selective NK(1) receptor antagonist .

Study 1: NK(1) Receptor Antagonism

In a pharmacological characterization study, 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride was tested for its ability to inhibit NK(1) receptor activity. The compound exhibited a high binding affinity and demonstrated efficacy in reducing pain responses in animal models .

Study 2: Antimicrobial Effects

A comparative study evaluated several piperazine derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antibacterial potency significantly, suggesting that structural variations can lead to improved bioactivity .

The biological activity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors and microbial enzymes. For instance, as an NK(1) receptor antagonist, it likely inhibits substance P-mediated signaling pathways involved in pain perception. Additionally, its structural characteristics may allow it to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor in microbial metabolism.

Comparative Analysis of Biological Activity

Compound Biological Activity MIC (mg/mL) Reference
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochlorideNK(1) receptor antagonistNot specified
Related Piperazine DerivativeAntibacterial (e.g., against E. coli)0.0039 - 0.025
Piperazine-based Antifungal CompoundInhibitor of Agaricus bisporus tyrosinaseIC50 = 40.43 μM

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and acid-base neutralization. Key steps include coupling 4-fluorophenylpiperazine with a propanoic acid derivative, followed by dihydrochloride salt formation. Reaction parameters such as temperature (60–80°C), pH (controlled via slow HCl addition), and solvent polarity (e.g., ethanol/water mixtures) significantly impact yield and purity . Characterization via NMR and mass spectrometry is essential for structural confirmation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves piperazine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z ~357.1 for the free base). Purity assessment requires HPLC with UV detection (λ ~254 nm) and ion chromatography for chloride content quantification .

Q. How does solubility vary across solvents, and what formulations are suitable for in vitro assays?

  • Methodology : Solubility screening in DMSO (≥50 mg/mL), water (pH-dependent, ~10 mg/mL at neutral pH), and ethanol (<5 mg/mL) is critical. For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration) and dilute in buffered saline. Dynamic Light Scattering (DLS) can assess colloidal stability in aqueous media .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : The piperazine nitrogen atoms act as electron-rich sites for electrophilic attacks (e.g., alkylation). The fluorophenyl group stabilizes intermediates via resonance. Reactivity studies under varying pH (e.g., 1–12) and oxidizing agents (e.g., H₂O₂) can map degradation pathways. Computational DFT analysis (e.g., HOMO-LUMO gaps) predicts reactive hotspots .

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodology : Discrepancies may arise from assay conditions (e.g., buffer ionic strength) or off-target effects. Use orthogonal methods:

  • Radioligand binding assays (e.g., ³H-labeled ligands for serotonin/dopamine receptors).
  • Functional assays (cAMP accumulation or calcium flux measurements).
  • Cross-validate with knockout cell lines or selective antagonists .

Q. What strategies stabilize this compound under physiological pH and temperature during long-term studies?

  • Methodology : Lyophilization in citrate buffer (pH 4.5) enhances shelf life. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Encapsulation in PEGylated liposomes improves plasma stability .

Q. How do structural analogs (e.g., 4-chlorophenyl or benzyl derivatives) compare in target selectivity or metabolic stability?

  • Methodology : Synthesize analogs via substituting the fluorophenyl group. Compare:

  • Selectivity : Radioligand displacement across receptor panels.
  • Metabolism : Liver microsome assays (CYP450 isoforms).
  • Pharmacokinetics : LC-MS/MS quantification in rodent plasma .

Methodological Frameworks

Q. What theoretical models guide the design of experiments involving this compound?

  • Methodology : Link studies to receptor theory (e.g., two-state model for GPCR activation) or QSAR models to predict bioactivity. Molecular docking (AutoDock Vina) screens potential targets using crystal structures (e.g., 5-HT₁A receptor PDB: 6WGT) .

Q. How can researchers validate purity when impurities co-elute in chromatographic analyses?

  • Methodology : Employ orthogonal separation techniques:

  • Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient).
  • Ion-pair chromatography for charged impurities.
  • LC-MS/MS for mass-based impurity profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride
Reactant of Route 2
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2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride

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